molecular formula C11H19N7 B5691887 2-hydrazino-4,6-di-1-pyrrolidinyl-1,3,5-triazine

2-hydrazino-4,6-di-1-pyrrolidinyl-1,3,5-triazine

Cat. No. B5691887
M. Wt: 249.32 g/mol
InChI Key: YYLYRLKJGDQAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydrazino-4,6-di-1-pyrrolidinyl-1,3,5-triazine (HDPT) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. HDPT has a unique structure that makes it a promising candidate for use in drug discovery, materials science, and other areas of research.

Mechanism of Action

The mechanism of action of 2-hydrazino-4,6-di-1-pyrrolidinyl-1,3,5-triazine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-hydrazino-4,6-di-1-pyrrolidinyl-1,3,5-triazine has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-hydrazino-4,6-di-1-pyrrolidinyl-1,3,5-triazine has been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-hydrazino-4,6-di-1-pyrrolidinyl-1,3,5-triazine is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, 2-hydrazino-4,6-di-1-pyrrolidinyl-1,3,5-triazine has shown potent activity in various assays, making it a promising candidate for further investigation. However, one of the limitations of 2-hydrazino-4,6-di-1-pyrrolidinyl-1,3,5-triazine is its relatively low solubility, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on 2-hydrazino-4,6-di-1-pyrrolidinyl-1,3,5-triazine. One potential area of investigation is its use in combination with other anti-cancer agents to enhance their efficacy. Additionally, 2-hydrazino-4,6-di-1-pyrrolidinyl-1,3,5-triazine could be investigated for its potential use in treating other diseases such as Alzheimer's and Parkinson's. Finally, further research could be conducted to better understand the mechanism of action of 2-hydrazino-4,6-di-1-pyrrolidinyl-1,3,5-triazine and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-hydrazino-4,6-di-1-pyrrolidinyl-1,3,5-triazine involves the reaction of hydrazine hydrate with 2,4,6-trichloro-1,3,5-triazine in the presence of a base such as pyrrolidine. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR and IR spectroscopy.

Scientific Research Applications

2-hydrazino-4,6-di-1-pyrrolidinyl-1,3,5-triazine has been extensively studied for its potential use in drug discovery. It has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. Additionally, 2-hydrazino-4,6-di-1-pyrrolidinyl-1,3,5-triazine has shown promise as an anti-inflammatory agent and has been investigated for its potential use in treating various inflammatory diseases.

properties

IUPAC Name

(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N7/c12-16-9-13-10(17-5-1-2-6-17)15-11(14-9)18-7-3-4-8-18/h1-8,12H2,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLYRLKJGDQAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine

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